2-[(3-Fluoro-5-methylbenzoyl)-prop-2-enylamino]acetic acid
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Overview
Description
2-[(3-Fluoro-5-methylbenzoyl)-prop-2-enylamino]acetic acid is an organic compound that features a benzoyl group substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-5-methylbenzoyl)-prop-2-enylamino]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-methylbenzoic acid and prop-2-enylamine.
Formation of Intermediate: The 3-fluoro-5-methylbenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acyl chloride intermediate is then reacted with prop-2-enylamine in the presence of a base such as triethylamine (TEA) to form the amide intermediate.
Final Step: The amide intermediate undergoes a reaction with chloroacetic acid in the presence of a base like sodium hydroxide (NaOH) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluoro-5-methylbenzoyl)-prop-2-enylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Fluoro-5-methylbenzoyl)-prop-2-enylamino]acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Industry: The compound can be used in the development of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-5-methylbenzoyl)-prop-2-enylamino]acetic acid involves its interaction with specific molecular targets. The fluorine and methyl groups on the benzoyl ring can enhance binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The prop-2-enylamino group can further influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-methylbenzoic acid
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
Uniqueness
2-[(3-Fluoro-5-methylbenzoyl)-prop-2-enylamino]acetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The combination of fluorine, methyl, and prop-2-enylamino groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(3-fluoro-5-methylbenzoyl)-prop-2-enylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-3-4-15(8-12(16)17)13(18)10-5-9(2)6-11(14)7-10/h3,5-7H,1,4,8H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXHFQFWMBTOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N(CC=C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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